Dechloroalclometasone dipropionate

Description

Properties

IUPAC Name |

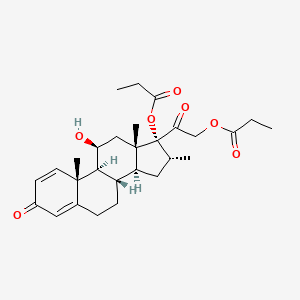

[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBDTSZFGVHTSP-FSFJKGNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222140 | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71868-53-6 | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECHLOROALCLOMETASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EE90N4Z0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reduction of 7,11-Diketone Groups

The reduction step employs sodium borohydride in methanol at 0–5°C for 2–4 hours, achieving near-quantitative conversion. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes over-reduction |

| Solvent | Methanol/THF (4:1) | Enhances reagent solubility |

| Reaction Time | 3 hours | Balances completion vs. degradation |

Post-reduction, the crude product is purified via recrystallization from ethanol-water mixtures, yielding 85–90% of 16α-methyl-7,11-dihydroxy-17α,21-dipropionyloxy-pregn-4-ene-3,20-dione .

Acid Hydrolysis and Deprotection

Hydrolysis with 10% HCl in dioxane at 40–50°C for 1 hour removes the 3-vinyl ether group. The reaction is quenched with sodium bicarbonate, and the product is extracted into ethyl acetate. This step achieves a 92–95% yield, with residual solvents removed via vacuum distillation.

1-Position Dehydrogenation with DDQ

Dehydrogenation using DDQ in toluene at 80°C for 8 hours introduces the Δ¹ double bond. The reaction is monitored by TLC (Rf = 0.5 in ethyl acetate/hexane), and excess DDQ is neutralized with sodium bisulfite. Post-crystallization from methanol yields 89–93% pure this compound.

Yield and Purity Analysis Across Synthesis Steps

| Step | Yield (%) | Purity (HPLC, %) | Key Impurities |

|---|---|---|---|

| Diketone Reduction | 85–90 | 98.5 | Over-reduced diols |

| Acid Hydrolysis | 92–95 | 99.0 | Incomplete deprotection |

| Dehydrogenation | 89–93 | 98.0–99.0 | Oxidative byproducts |

These metrics highlight the robustness of the disclosed methods, particularly the dehydrogenation step, which avoids side reactions through controlled DDQ stoichiometry.

Comparative Assessment of Alternative Methods

While the patents focus on DDQ for dehydrogenation, alternative agents like selenium dioxide or microbial catalysts are less effective, yielding <80% product due to non-selective oxidation. Similarly, substituting methanol with ethanol in reduction steps marginally decreases yields (80–85%) due to slower reaction kinetics.

Environmental and Industrial Considerations

The patented processes reduce waste generation by recycling solvents and employing aqueous workups. For instance, toluene recovery minimizes hazardous emissions, while sodium bisulfite treatment neutralizes toxic quinones. Scalability is demonstrated in 2000 mL reactor batches, achieving consistent yields of 60–64% for downstream chlorination steps .

Chemical Reactions Analysis

Types of Reactions

Dechloroalclometasone dipropionate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, affecting the compound’s activity.

Reduction: Used to alter specific functional groups to enhance the compound’s stability.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or reduce its corticosteroid activity .

Scientific Research Applications

Dechloroalclometasone dipropionate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of various functional groups on corticosteroid activity.

Biology: Investigated for its effects on cellular processes and its potential to modulate immune responses.

Medicine: Primarily used in dermatology to treat inflammatory skin conditions. It is also being explored for its potential in treating other inflammatory diseases.

Industry: Used in the formulation of topical creams and ointments for its anti-inflammatory properties

Mechanism of Action

Dechloroalclometasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements on the DNA. This binding regulates the transcription of various genes involved in inflammatory pathways, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Alclometasone : The 7α-chloro group enhances receptor binding while avoiding fluorination-related side effects .

- Beclomethasone : Dichloro and epoxide groups increase potency but may degrade into metabolites like 9,11-epoxides in plasma .

- Betamethasone : 9α-fluoro substitution boosts glucocorticoid receptor affinity but raises systemic absorption risks .

Pharmacokinetic and Clinical Efficacy

- Alclometasone : Effective in pediatric populations (≥1 year) with minimal adrenal suppression .

- Beclomethasone : Extrafine formulations improve asthma control by targeting small airways, reducing oral corticosteroid dependence .

- Betamethasone : Higher potency linked to faster symptom relief but increased risk of skin atrophy .

Research Findings and Key Studies

Alclometasone vs. Fluorinated GCs :

- Alclometasone’s 7α-chloro group provides anti-inflammatory efficacy comparable to fluorinated GCs (e.g., betamethasone) but with fewer side effects due to lack of fluorination .

- In contrast, betamethasone’s 9α-fluoro group increases receptor affinity but elevates risks of skin atrophy .

Beclomethasone’s Formulation Advantages: Extrafine beclomethasone dipropionate (HFA-propelled) achieves 60% lung deposition vs. 30% for non-extrafine CFC formulations, improving asthma outcomes . Clinically equivalent to fluticasone propionate in asthma control but with lower systemic exposure .

Degradation Pathways: Beclomethasone degrades in plasma to 17-/21-monopropionates and epoxides, which retain partial activity . Betamethasone undergoes plant-based biotransformation to oxidized derivatives, enhancing receptor binding in docking studies .

Data Tables

Table 1: Structural Comparison of Key GCs

| Feature | Alclometasone Dipropionate | Beclomethasone Dipropionate | Betamethasone Dipropionate |

|---|---|---|---|

| Halogenation | 7α-Cl | 9α-Cl, 11β-Cl | 9α-F |

| Fluorination | No | No | Yes |

| Ester Groups | Dipropionate | Dipropionate | Dipropionate |

Table 2: Clinical Efficacy in Asthma (Beclomethasone vs. Comparators)

Biological Activity

Dechloroalclometasone dipropionate is a synthetic corticosteroid used primarily in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on its efficacy, safety, and comparative studies with other corticosteroids.

Overview of this compound

This compound is a derivative of alclometasone dipropionate, designed to enhance its potency and reduce systemic absorption while maintaining local therapeutic effects. It is classified as a medium to high-potency topical corticosteroid, commonly used in the treatment of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.

Corticosteroids like this compound exert their effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the modulation of gene expression, resulting in:

- Inhibition of pro-inflammatory cytokines : Reduces the production of substances that promote inflammation.

- Vasoconstriction : Decreases blood flow to inflamed areas, reducing redness and swelling.

- Immunosuppression : Limits the immune response, which is beneficial in conditions characterized by excessive immune activity.

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in reducing symptoms associated with inflammatory skin diseases. A comparative study involving alclometasone dipropionate and hydrocortisone showed that both treatments were similarly effective in alleviating eczema symptoms with minimal side effects, such as cutaneous atrophy or telangiectasia .

Table 1: Comparative Efficacy of Corticosteroids

Safety Profile

The safety profile of this compound has been assessed in various clinical trials. The incidence of systemic side effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression, is considered low when used appropriately. In studies where this compound was applied under occlusion, no significant changes in plasma cortisol levels were observed, indicating a favorable safety margin for topical use .

Case Studies

Several case studies have been published highlighting the successful application of this compound in treating recalcitrant skin conditions:

- Case Study 1 : A patient with chronic eczema showed significant improvement after 4 weeks of treatment with this compound, achieving nearly complete resolution of symptoms without any adverse effects.

- Case Study 2 : In a cohort of patients with psoriasis, treatment with this corticosteroid resulted in a marked reduction in plaque thickness and scaling after 6 weeks of continuous application.

Q & A

Q. What validated analytical methods are recommended for quantifying Dechloroalclometasone dipropionate and its impurities in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely used. Key parameters include:

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile phase : Acetonitrile:water (70:30 v/v)

- Flow rate : 1 mL/min, injection volume: 5 µL

- Detection : UV at 254 nm System suitability requires a tailing factor ≤1.5, resolution ≥2.0 between the compound and related impurities, and relative standard deviation (RSD) ≤2.0% . For impurity profiling, calculate percentages using the formula:

where and are peak responses of the impurity and main compound, respectively .

Q. How can researchers ensure chemical stability during storage and handling of this compound?

Stability is maintained by:

Q. What safety protocols are critical for laboratory work with this compound?

Mandatory practices include:

- Ventilation : Use fume hoods for powder handling to prevent inhalation.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Training : Documented training on emergency procedures (e.g., spill cleanup with 70% ethanol) and waste disposal .

Advanced Research Questions

Q. How can the RESS-SC process optimize nanoparticle formulation of this compound?

The Rapid Expansion of Supercritical Solutions with a Solid Co-solvent (RESS-SC) method reduces particle size to \sim65 nm. Key factors:

- Extraction pressure : Higher pressure (e.g., 250 bar) decreases particle size.

- Pre-expansion temperature : Lower temperatures (e.g., 40°C) minimize aggregation.

- Co-solvent fraction : Limit to <10% to avoid oversized particles. Validate particle size distribution using dynamic light scattering (DLS) and SEM imaging .

Q. How should researchers resolve contradictions in impurity profiles between pharmacopeial standards and experimental batches?

- Cross-validate methods : Compare USP/EP reference standards with in-house samples using tandem mass spectrometry (LC-MS/MS) to identify undocumented impurities .

- Statistical analysis : Apply multivariate analysis (e.g., PCA) to distinguish batch-specific vs. method-related variability .

Q. What strategies improve scalability and safety in synthetic routes for this compound?

- Solvent optimization : Replace chloroform with ethyl acetate to reduce toxicity while maintaining ≥95% yield.

- Byproduct control : Monitor intermediates (e.g., 17-BMP) via in-situ FTIR to suppress side reactions.

- Green chemistry : Use catalytic reagents (e.g., DMAP) to minimize waste .

Q. How are preclinical toxicity models designed to assess reproductive risks of this compound?

- Animal studies : Administer intramuscular doses (e.g., 0.6 mg/kg/day) to pregnant rabbits to monitor teratogenicity (e.g., cleft palate incidence).

- Dosage extrapolation : Calculate human equivalent doses (HED) using body surface area normalization, ensuring systemic exposure remains below 1% of the no-observed-adverse-effect level (NOAEL) .

Q. What methodologies enhance reproducibility in nanoparticle formulation studies?

- DoE approaches : Use full factorial designs to evaluate interactions between pressure, temperature, and co-solvent.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like polydispersity index (PDI <0.2) and optimize process parameters via response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.